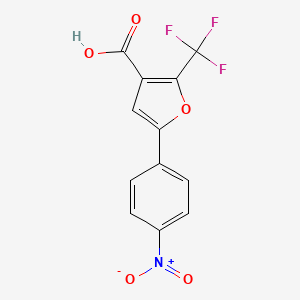
5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid, also known as 5-NPTF, is an organic compound with a wide range of applications in scientific research, particularly in biochemistry, pharmacology, and drug discovery. 5-NPTF is a colorless solid that is soluble in organic solvents and has a melting point of 140-142°C. The compound has been studied for its potential use in drug design and the development of new therapies.
Aplicaciones Científicas De Investigación
5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid has been studied for its potential use in drug design and the development of new therapies. The compound has been found to inhibit the activity of several enzymes, including cytochrome P450s, cyclooxygenases, and lipoxygenases, which are involved in the metabolism of drugs and other compounds. 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid has also been studied for its potential use in the development of new anti-inflammatory drugs. The compound has been found to inhibit the activity of several inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. Additionally, 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid has been studied for its potential use in the development of new cancer therapies. The compound has been found to inhibit the activity of several oncogenic proteins, such as p53, c-Myc, and Akt.
Mecanismo De Acción
The mechanism of action of 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid is not fully understood, but it is believed to involve the inhibition of several enzymes, including cytochrome P450s, cyclooxygenases, and lipoxygenases. The inhibition of these enzymes is believed to lead to the inhibition of several metabolic pathways, including the metabolism of drugs and other compounds. Additionally, 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid is believed to inhibit the activity of several inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. Finally, 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid is believed to inhibit the activity of several oncogenic proteins, such as p53, c-Myc, and Akt.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid have not been fully studied. However, the compound has been found to inhibit the activity of several enzymes, including cytochrome P450s, cyclooxygenases, and lipoxygenases. Additionally, 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid has been found to inhibit the activity of several inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. Finally, 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid has been found to inhibit the activity of several oncogenic proteins, such as p53, c-Myc, and Akt.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid is relatively easy to handle and store. The major limitation of using 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid in laboratory experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
The potential future directions for 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid include further studies on its mechanism of action, its potential use in drug design and the development of new therapies, and its potential use in the development of new cancer therapies. Additionally, further studies could be conducted to explore the potential use of 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid in other areas, such as the development of new antibiotics and antiviral drugs. Finally, further studies could be conducted to explore the potential of 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid as a diagnostic tool.
Métodos De Síntesis
5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid can be synthesized through a two-step reaction involving the reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride and subsequent condensation with furan-2-carboxylic acid. The first step involves the reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine. The reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride leads to the formation of 4-nitrophenyl trifluoromethanesulfonate. The second step involves the condensation of the 4-nitrophenyl trifluoromethanesulfonate with furan-2-carboxylic acid in the presence of a base, such as pyridine. The condensation of the 4-nitrophenyl trifluoromethanesulfonate with furan-2-carboxylic acid leads to the formation of 5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid.
Propiedades
IUPAC Name |
5-(4-nitrophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO5/c13-12(14,15)10-8(11(17)18)5-9(21-10)6-1-3-7(4-2-6)16(19)20/h1-5H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEQQJGUUDYDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

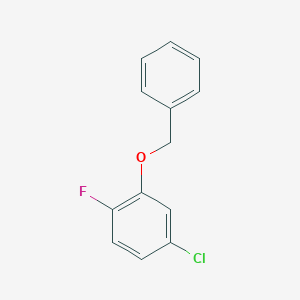
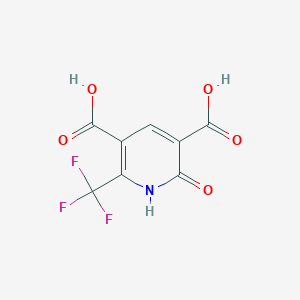
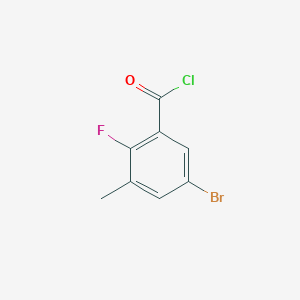

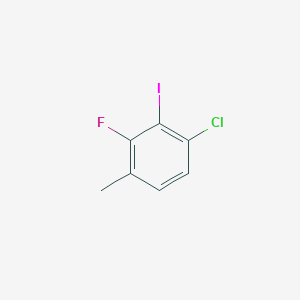
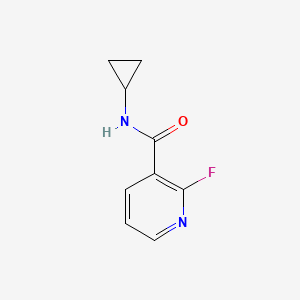
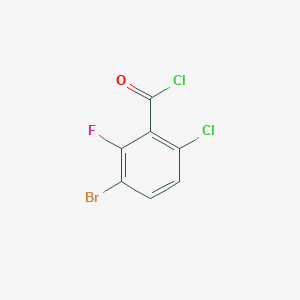
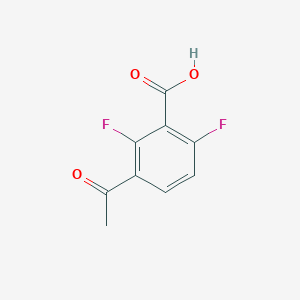
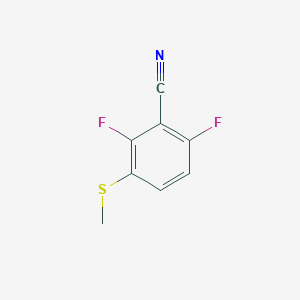
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)
![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)


